4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with a unique structure that includes bromine, naphthyl, and benzoxazin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multi-step organic reactions. One common method involves the bromination of a naphthyl derivative followed by cyclization to form the benzoxazin ring. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atoms could yield a variety of functionalized derivatives .
Scientific Research Applications
4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets. The bromine atoms and the benzoxazin ring play crucial roles in its reactivity and binding to target molecules. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
- 4-Bromo-2-[7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
- 4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
Uniqueness
The uniqueness of 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol lies in its specific substitution pattern and the presence of both bromine and naphthyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
303060-57-3 |
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Molecular Formula |
C26H18Br2N2O2 |
Molecular Weight |
550.2 g/mol |
IUPAC Name |
4-bromo-2-(9-bromo-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C26H18Br2N2O2/c27-18-7-9-24(31)21(13-18)26-30-23(20-12-19(28)8-10-25(20)32-26)14-22(29-30)17-6-5-15-3-1-2-4-16(15)11-17/h1-13,23,26,31H,14H2 |
InChI Key |
CNNUDQWMUBHBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=CC(=C6)Br)O |
Origin of Product |
United States |
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